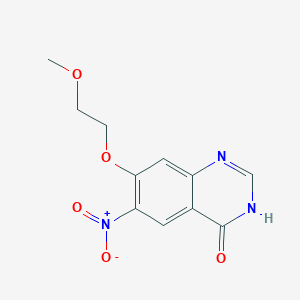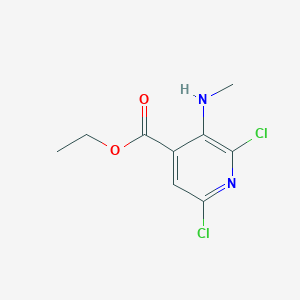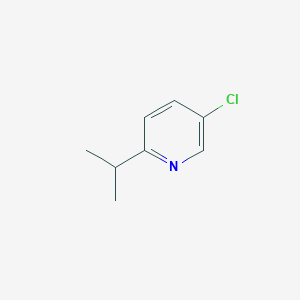
5-Chloro-2-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-isopropylpyridine is a chemical compound with the molecular formula C8H10ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position and an isopropyl group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropylpyridine can be achieved through several methods. One common method involves the chlorination of 2-isopropylpyridine. This reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-25°C to ensure selective chlorination at the 5th position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The final product is usually purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
5-Chloro-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The isopropyl group can be oxidized to form different derivatives.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include alcohols, ketones, or carboxylic acids depending on the extent of oxidation.
Reduction: Products include piperidine derivatives.
科学的研究の応用
5-Chloro-2-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 5-Chloro-2-isopropylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The chlorine and isopropyl groups can influence the compound’s binding affinity and specificity towards molecular targets. The exact pathways involved can vary based on the context of its use.
類似化合物との比較
Similar Compounds
2-Chloro-5-isopropylpyridine: Similar structure but with the positions of chlorine and isopropyl groups reversed.
2-Isopropylpyridine: Lacks the chlorine atom, affecting its reactivity and applications.
5-Chloropyridine: Lacks the isopropyl group, influencing its chemical properties and uses.
Uniqueness
5-Chloro-2-isopropylpyridine is unique due to the specific positioning of the chlorine and isopropyl groups on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
5-chloro-2-propan-2-ylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIHLLNNQVJXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
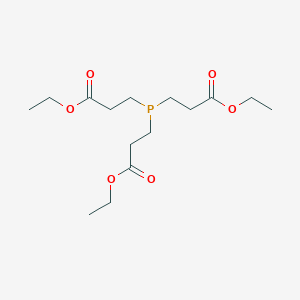
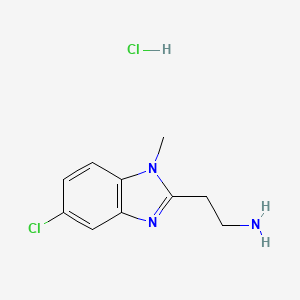
![[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]methanol](/img/structure/B15329136.png)
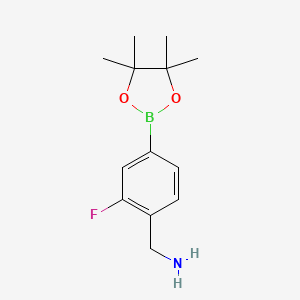

![2-Methoxy-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B15329159.png)


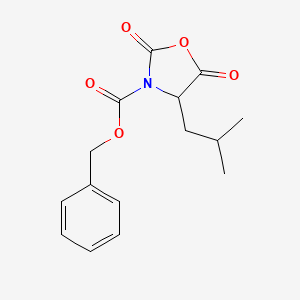
![4-Bromo-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15329188.png)
